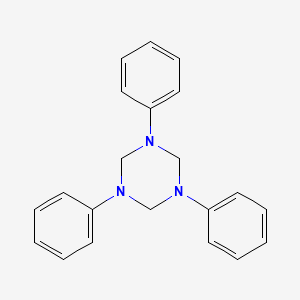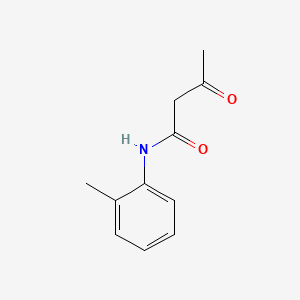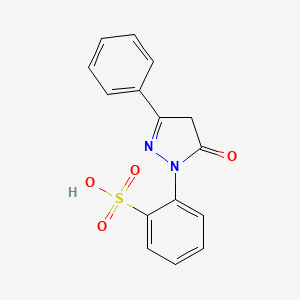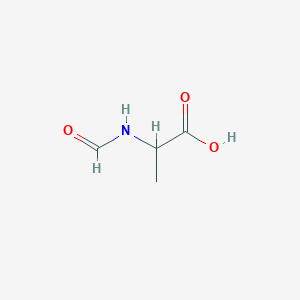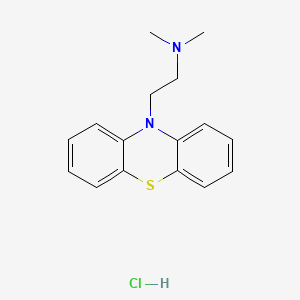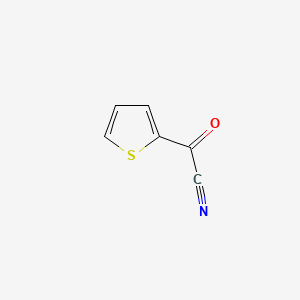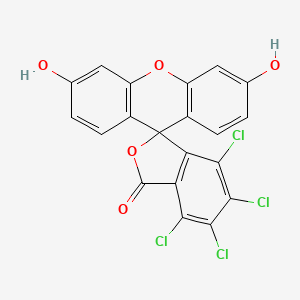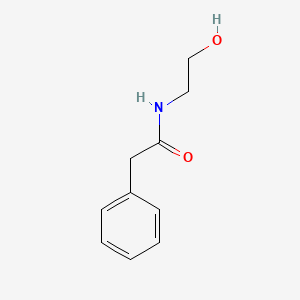
Triethoxy(propyl)silane
Descripción general
Descripción
Triethoxy(propyl)silane, also known as n-Propyltriethoxysilane, is a mesoporous hyperbranched organosilane that can be used as a grafting agent . It can be used in the functionalization of a variety of substrates by attaching the silane groups with the surface atoms .
Synthesis Analysis
Triethoxy(propyl)silane has been used in the synthesis of various materials. For instance, it has been used for surface modification of titania particles and nanotubes . It has also been used as an organosilicon precursor to prepare O2 sensor platforms . In another study, it was used in the ionic liquid-catalyzed reductive amination of xylose to furfurylamines .
Molecular Structure Analysis
The linear formula of Triethoxy(propyl)silane is (C2H5O)3SiCH2CH2CH3 . Its molecular weight is 206.35 .
Chemical Reactions Analysis
Triethoxy(propyl)silane is used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . It has also been used in the formation of hybrid compounds .
Physical And Chemical Properties Analysis
Triethoxy(propyl)silane is a liquid with a refractive index of 1.396 . It has a boiling point of 179-180 °C and a density of 0.892 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Interfacial Adhesive Strength
The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . This makes it valuable for multi-materialization .
Water Treatment
Silane coupling agents, including Triethoxy(propyl)silane, have been used in water treatment processes . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .
Polymer Composites and Coatings
Triethoxy(propyl)silane is used in the development of polymer composites and coatings . The modification of aggregated surface along with asphalt binder excel their properties .
Surface Modification of Metal Oxide Nanoparticles
3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
Electrochemical Sensors
The APTES-MONPs have various direct applications in electrochemical sensors . APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
Catalysts
APTES-MONPs are also used in catalysts . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Protection of Metal Surfaces
It can also be used for covalent attaching of organic films to metal oxides such as silica and titania . 3-Aminopropyltriethoxysilane is the most popular modification molecule for silicon-based surfaces and leads to the introduction of reactive amine groups onto the surface .
Pickering Emulsions
APTES-MONPs have applications in Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .
Mecanismo De Acción
Target of Action
Triethoxy(propyl)silane, also known as n-Propyltriethoxysilane, is an organosilicon compound . The primary targets of this compound are carbonyl groups and carbon-carbon multiple bonds . It acts as a reducing agent for these targets .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . In this process, the silicon-hydrogen bond in the silane compound adds across the carbon-carbon multiple bond or the carbonyl group, resulting in the reduction of these groups .
Biochemical Pathways
It’s known that the compound plays a role in the sol-gel silica polymerization process . It acts as a catalyst in this process, promoting the formation of silica-based molecularly imprinted polymers (MIPs) . These MIPs have specific nanocavities that can recognize target molecules .
Result of Action
The action of Triethoxy(propyl)silane results in the reduction of carbonyl groups and carbon-carbon multiple bonds . Additionally, its role as a catalyst in the sol-gel silica polymerization process leads to the formation of MIPs with specific recognition capabilities . These MIPs can be used in various applications, including separation, catalysis, bioassay, sensing, imaging, drug delivery, and protein crystallization .
Action Environment
The action, efficacy, and stability of Triethoxy(propyl)silane can be influenced by various environmental factors. For instance, the sol-gel silica polymerization process catalyzed by the compound is typically carried out at room temperature . This suggests that temperature could be a key environmental factor influencing the compound’s action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZNTLFQLUFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160876-30-2 | |
| Record name | Silane, triethoxypropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60862984 | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy(propyl)silane | |
CAS RN |
2550-02-9 | |
| Record name | Propyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




